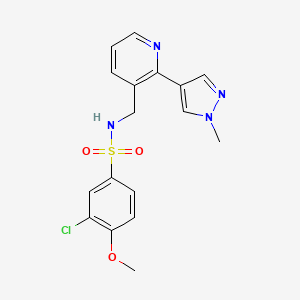
Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate” is a chemical compound with the molecular formula C14H15N3O3S and a molecular weight of 305.35. It is related to the thiazole group of compounds .
Molecular Structure Analysis
The thiazole ring is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole compounds, including “this compound”, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activities
Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate derivatives have been explored for their antimicrobial properties. For example, compounds synthesized with a thiazole moiety have demonstrated moderate antimicrobial activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Govori, Spahiu, & Haziri, 2014). Further, Schiff base ligands derived from thiazole have shown moderate activity against specific bacteria and fungi, suggesting their use in combating microbial infections (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Anticancer Potential
The synthesis and evaluation of thiazolyl derivatives, including those similar to this compound, have identified compounds with significant antitumor activity. For instance, some thiazole derivatives have been found to inhibit leukemia cell proliferation, suggesting a potential mechanism for anticancer activity (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993). This highlights the role of thiazole-containing compounds in developing new anticancer therapies.
Enzyme Inhibition
This compound and its derivatives have been investigated for their enzyme inhibitory properties. Compounds with a thiazol-2-ylamino) structure have shown potential as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), an enzyme implicated in several diseases, including diabetes and obesity. This suggests a therapeutic application in managing these conditions by modulating enzyme activity (Navarrete-Vázquez, Ramírez-Martínez, Estrada-Soto, Nava-Zuazo, Paoli, Camici, Escalante-García, Medina-Franco, López-Vallejo, & Ortiz-Andrade, 2012).
Photolysis and Rearrangement Reactions
Research into thiazine and thiazole derivatives, which are structurally related to this compound, has revealed interesting photochemical properties. These compounds undergo rearrangement reactions when exposed to light, leading to new structures with potential chemical and pharmaceutical applications (Bhatia, Buckley, McCabe, Avent, Brown, & Hitchcock, 1998).
Future Directions
Thiazole derivatives, including “Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate”, continue to be a focus of research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives with enhanced efficacy and reduced side effects .
Properties
IUPAC Name |
methyl N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-3-5-10(6-4-9)15-12(18)7-11-8-21-13(16-11)17-14(19)20-2/h3-6,8H,7H2,1-2H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRMVMRFGJADNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2R,3R)-3-Hydroxy-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2543511.png)
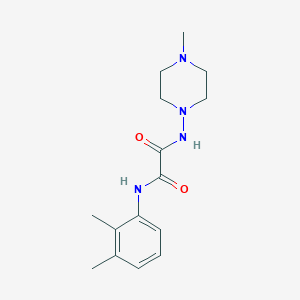
![N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543515.png)
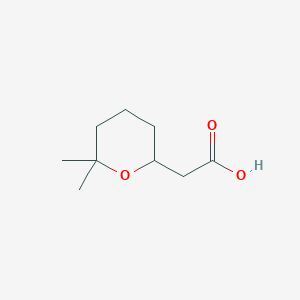
![2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2543520.png)

![3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2543524.png)
![2,6-difluoro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543525.png)

![2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2543528.png)
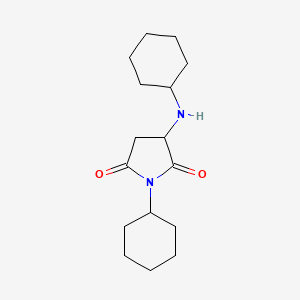
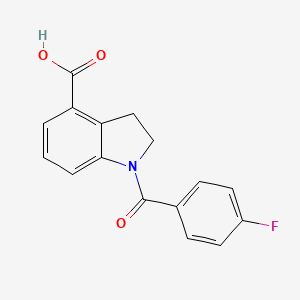
![N-butyl-5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2543532.png)
